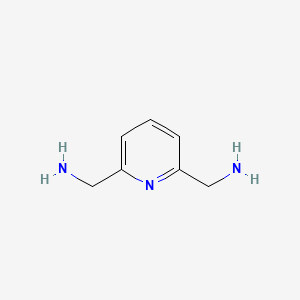

2,6-Pyridinedimethanamine

Description

BenchChem offers high-quality 2,6-Pyridinedimethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Pyridinedimethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKSBRUOMUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Pyridinedimethanamine basic chemical properties

Core Scaffold Analysis & Application Protocols

Executive Summary

2,6-Pyridinedimethanamine (CAS: 34984-16-2), frequently abbreviated as BAMPy or bamp in coordination chemistry literature, represents a critical class of "pincer" ligands. Its structural rigidity, conferred by the central pyridine ring, combined with the flexibility of the pendant aminomethyl arms, makes it a privileged scaffold in two distinct fields: supramolecular coordination chemistry (as a tridentate meridional ligand) and medicinal chemistry (specifically as an RNA-targeting motif).

This guide provides a technical deep-dive into the physicochemical behavior, synthesis, and application of BAMPy, moving beyond basic data sheets to explore the causality behind its reactivity and binding modes.

Part 1: Physicochemical Profile

The utility of BAMPy stems from its polyamine basicity and its geometric constraints . Unlike aliphatic triamines (e.g., diethylenetriamine), the central pyridine nitrogen in BAMPy is less basic and sterically fixed.

Key Data Table[1][2]

| Property | Value / Characteristic | Technical Insight |

| Formula | C₇H₁₁N₃ | MW: 137.18 g/mol |

| Physical State | Low-melting solid / Oil | Hygroscopic; absorbs CO₂ from air to form carbamates. |

| pKa₁ (Pyridine) | ~ 2.0 - 3.0 | The pyridine nitrogen is electron-deficient and weakly basic. |

| pKa₂,₃ (Amines) | ~ 8.8 - 9.0 (Predicted) | Primary amines are protonated at physiological pH (7.4), making the molecule a dication. |

| Solubility | High: H₂O, MeOH, EtOH | Lipophilicity (LogP) is low (-1.4), limiting passive membrane permeability without derivatization. |

| Coordination | Tridentate ( | Forces meridional geometry due to the 2,6-substitution pattern. |

Acid-Base Behavior & Storage

Critical Handling Note: The free base of 2,6-pyridinedimethanamine is kinetically unstable in air. It reacts with atmospheric CO₂ to form insoluble carbamic acid derivatives.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Usage: For biological assays, it is recommended to convert the free base immediately to the hydrochloride salt (BAMPy·3HCl) , which is an air-stable, white crystalline solid.

Part 2: Synthesis & Purification Protocols[3]

While BAMPy can be synthesized via the Gabriel synthesis from 2,6-bis(chloromethyl)pyridine, the reduction of 2,6-pyridinedicarbonitrile is the superior route for high-purity applications, avoiding halogenated byproducts.

Workflow Diagram: Nitrile Reduction Route

Figure 1: Standard synthetic pathway via nitrile reduction. The acid-base extraction step is critical to remove partially reduced imine intermediates.

Detailed Protocol: Catalytic Hydrogenation

Note: This protocol assumes access to a Parr hydrogenator.

-

Preparation: Dissolve 2,6-pyridinedicarbonitrile (10 mmol) in anhydrous Ethanol (50 mL) saturated with Ammonia (NH₃).

-

Why Ammonia? NH₃ suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the intermediate imine attacking the newly formed amine.

-

-

Catalyst Loading: Add Raney Nickel (approx. 10 wt% of substrate). Caution: Raney Ni is pyrophoric; handle as a slurry under water/ethanol.

-

Reaction: Pressurize to 50 psi H₂ and stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Argon) to prevent ignition.

-

Isolation: Evaporate the solvent. The residue is often an oil.

-

Purification (The "Senior Scientist" Trick):

-

Dissolve the oil in 1M HCl. Wash with Dichloromethane (DCM) to remove non-basic impurities.

-

Basify the aqueous layer to pH >12 using NaOH pellets (keep cool).

-

Extract exhaustively with DCM (3x). Dry over Na₂SO₄ and evaporate to yield the pure free base.

-

Part 3: Coordination Chemistry (The "Why")

BAMPy is a classic pincer ligand . Understanding its geometry is essential for designing metallodrugs or catalysts.

The Meridional Constraint

Because the aminomethyl arms are located at the 2 and 6 positions of the pyridine ring, the ligand is geometrically forced to bind in a meridional (mer) fashion. It cannot bind facially (fac) because the pyridine ring is rigid; the arms cannot reach around to form 90° angles relative to the central pyridine-metal bond.

-

Bite Angle: The N(amine)-Metal-N(pyridine) bite angle is typically <90° (often ~75-80°), creating a distorted octahedral geometry.

-

Stability: The "chelate effect" (entropy driven) makes these complexes thermodynamically stable (log K values often >10 for transition metals like Cu²⁺ and Zn²⁺).

Metal Binding Logic Diagram

Figure 2: Coordination logic. The rigid pyridine spacer dictates the stereochemistry of the resulting metal complex.

Part 4: Medicinal & Biological Applications

RNA Targeting (HIV-1 TAR)

BAMPy derivatives have shown significant promise in targeting the Trans-Activation Response (TAR) element of HIV-1 RNA.

-

Mechanism: The protonated amines (cationic) interact electrostatically with the anionic phosphate backbone of the RNA.

-

Specificity: The pyridine ring can engage in

-stacking interactions with unpaired bases in the RNA bulge. -

Key Reference: Compounds like T0516-4834 (a derivative) inhibit the Tat-TAR interaction, which is vital for viral replication [1].[1]

Metallo-Therapeutics

Complexes of BAMPy with Copper(II) and Zinc(II) are investigated as Superoxide Dismutase (SOD) mimetics . The ligand environment stabilizes the metal ion in a redox-active state capable of scavenging reactive oxygen species (ROS).

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[2][3] 1B | Causes severe skin burns and eye damage.[2] | Wear full protective suit, gloves, and goggles. |

| Eye Dam. 1 | Causes serious eye damage.[2][3][4][5] | If in eyes: Rinse cautiously with water for 15+ mins. |

| Acute Tox. 4 | Harmful if swallowed.[2][3] | Do not eat/drink in the lab. Wash hands thoroughly.[2][4][5] |

Disposal: As a strongly basic amine, neutralize carefully with dilute acid before disposal into organic waste streams, or dispose of as hazardous basic waste.

References

-

Alanazi, F., et al. (2021). "Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition." Viruses, 13(10), 1965.

-

Bonhôte, P., et al. (1993).[6] "Structures of 2,6-bis(aminomethyl)pyridine (bamp) complexes of FeII, NiII, ZnII, MnII, CoIII and CuII."[6] Acta Crystallographica Section C, 49(12), 2102-2107.[6]

-

PubChem. (n.d.).[3][7] "2,6-Pyridinedimethanamine (CID 13723754)."[3] National Library of Medicine. [3]

-

Sigma-Aldrich. (2023). "Safety Data Sheet: 2,6-Bis(aminomethyl)pyridine."

Sources

- 1. Targeting Tat-TAR RNA Interaction for HIV-1 Inhibition[v1] | Preprints.org [preprints.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,6-Pyridinedimethanamine | C7H11N3 | CID 13723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molecular Architect: 2,6-Pyridinedimethanamine

The following technical guide provides an in-depth analysis of 2,6-Pyridinedimethanamine , a versatile N3-donor ligand and structural scaffold.

A Technical Guide on Structure, Synthesis, and Coordination Utility

Executive Summary

2,6-Pyridinedimethanamine (also known as 2,6-bis(aminomethyl)pyridine) is a critical pyridine-based tridentate ligand (C₇H₁₁N₃).[1] Distinguished by its "pincer-like" geometry, it features a rigid pyridine core flanked by two flexible aminomethyl arms.[1] This unique architecture allows it to function as a robust chelator for transition metals (Fe, Mn, Cu, Zn), making it a cornerstone in the development of metallo-enzyme mimics (e.g., superoxide dismutase) and a privileged scaffold in medicinal chemistry for RNA targeting.

This guide dissects the molecular properties, validated synthesis protocols, and coordination behaviors that make this molecule essential for researchers in inorganic chemistry and drug discovery.

Molecular Architecture & Physicochemical Profile[1][2][3][4]

Structural Anatomy

The molecule consists of a central pyridine ring substituted at the 2 and 6 positions with methanamine groups.

-

The Anchor (Pyridine): Provides aromatic stability and a central nitrogen donor (sp² hybridized).[1]

-

The Claws (Aminomethyl Arms): The methylene bridges (-CH₂-) introduce conformational flexibility, allowing the terminal primary amines (sp³ hybridized) to adjust their bite angle when binding to metals.

-

The Donor Set (N₃): The N(pyridine)-N(amine)-N(amine) arrangement creates a "hard" donor set ideal for binding first-row transition metals.[1]

Physicochemical Properties

The compound typically exists as a low-melting solid or viscous oil at room temperature, often hygroscopic due to the primary amines.

| Property | Value / Description |

| IUPAC Name | [6-(aminomethyl)pyridin-2-yl]methanamine |

| CAS Number | 34984-16-2 |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Physical State | Low-melting solid (mp ~30–40 °C) or viscous yellow oil (commercial grade) |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2][3] |

| Basicity (pKa) | Pyridine N: ~2.0–2.5 (Weakly basic)Amine Ns: ~8.8–9.5 (Moderately basic) |

| Coordination Mode | Tridentate (meridional or facial, typically meridional in planar complexes) |

Note on Basicity: The electron-withdrawing nature of the pyridine ring lowers the pKa of the pendant amines slightly compared to purely aliphatic diamines. Conversely, the protonation of the side arms significantly suppresses the basicity of the central pyridine nitrogen due to electrostatic repulsion.

Synthesis & Purification Protocols

High-purity synthesis is required to avoid poisoning metal catalysts or interfering with biological assays.[1] The most robust industrial and laboratory route involves the reduction of 2,6-pyridinedicarbonitrile.

Primary Route: Catalytic Hydrogenation

This route is preferred for its atom economy and scalability.[1]

Protocol:

-

Precursor: Dissolve 2,6-pyridinedicarbonitrile in Methanol (MeOH).

-

Catalyst: Add Raney Nickel (activated) or Pd/C (10% loading).

-

Atmosphere: Pressurize with H₂ gas (40–60 psi) in a Parr shaker or autoclave.

-

Additives: Often performed in the presence of ammonia (NH₃) to suppress the formation of secondary amines (dimerization side-products).[1]

-

Work-up: Filter catalyst over Celite. Remove solvent in vacuo.[1]

-

Purification: Distillation under reduced pressure (high vacuum required) or conversion to the HCl salt for recrystallization from EtOH/Water.[1]

Alternative Route: Gabriel Synthesis (Lab Scale)

Used when hydrogenation equipment is unavailable.[1]

-

Reagent: Potassium phthalimide (2.2 equiv).[1]

-

Cleavage: Hydrazine hydrate reflux.[1]

-

Yield: Generally lower due to multi-step handling but yields very high purity amine.[1]

Synthesis Workflow Visualization

Figure 1: Catalytic hydrogenation pathway.[1] The inclusion of Ammonia is critical to prevent secondary amine formation.

Coordination Chemistry: The "Pincer" Effect[6]

The defining feature of 2,6-pyridinedimethanamine is its ability to act as a pincer ligand .[1] Upon binding a metal ion, it forms two fused 5-membered chelate rings.[1] This thermodynamic stability (the Chelate Effect) makes these complexes resistant to dissociation in physiological media.[1]

Binding Modes[1]

-

Meridional (Mer): The three nitrogens occupy the equatorial plane of an octahedral complex. This is the most common geometry for this ligand due to the planar constraint of the pyridine ring.

-

Facial (Fac): Less common, requires significant distortion of the methylene linkers.

Metal Specificity

-

Copper (Cu²⁺): Forms square pyramidal complexes; used in oxidation catalysis.[1]

-

Zinc (Zn²⁺): Forms tetrahedral or trigonal bipyramidal structures; used as phosphatase mimics.[1]

-

Iron (Fe²⁺/Fe³⁺) & Manganese (Mn²⁺): Used extensively as Superoxide Dismutase (SOD) mimics to scavenge reactive oxygen species (ROS).[1]

Coordination Diagram[1]

Figure 2: The N3-Pincer Coordination Mode. The ligand forms two thermodynamically stable 5-membered chelate rings with the metal center.

Applications in Drug Discovery[7]

Metallo-Therapeutics (SOD Mimics)

Reactive Oxygen Species (ROS) contribute to neurodegenerative diseases and inflammation.[1] Manganese(II) complexes of 2,6-pyridinedimethanamine derivatives act as small-molecule mimics of the enzyme Superoxide Dismutase (SOD).

-

Mechanism: The Mn-complex cycles between Mn(II) and Mn(III), dismutating superoxide (O₂⁻) into oxygen and hydrogen peroxide.

-

Advantage: Unlike the native protein enzyme, these small molecules can penetrate the blood-brain barrier (BBB).

RNA Targeting Scaffolds

The free amine groups of 2,6-pyridinedimethanamine are excellent attachment points for building heterobifunctional ligands .[1]

-

RNA Binding: The protonated amines can engage in electrostatic interactions with the negatively charged phosphate backbone of RNA.

-

Dimerization Linker: Researchers use this scaffold to link two RNA-binding moieties (e.g., aminoglycosides or arginine mimetics) to target specific RNA secondary structures like the HIV-1 TAR/RRE or expanded repeats in Huntington's disease.[1]

Analytical Characterization

To validate the identity of synthesized or purchased 2,6-pyridinedimethanamine, compare against these standard markers:

| Technique | Diagnostic Signals |

| ¹H NMR (D₂O/CDCl₃) | δ 7.7–7.8 ppm: Triplet (1H, Py-H4)δ 7.2–7.3 ppm: Doublet (2H, Py-H3,5)δ 3.9–4.0 ppm: Singlet (4H, -CH₂-NH₂)Note: Amine protons (-NH₂) are broad and solvent-dependent.[1] |

| ¹³C NMR | ~160 ppm: C2,6 (Quaternary)~138 ppm: C4~120 ppm: C3,5~47 ppm: Benzylic -CH₂- |

| Mass Spectrometry | ESI-MS: [M+H]⁺ = 138.1 m/z |

| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretch (primary amine)1590 cm⁻¹: Pyridine ring breathing |

References

-

Crystal Structure of Precursors: Cuzan, O. et al. "2,6-Bis(bromomethyl)pyridine."[1][3] Acta Crystallographica Section E, 2014.[1][3]

-

Manganese Complexes (SOD Mimics): Hazell, A. & Toftlund, H. "{2,6-Bis[bis(2-pyridylmethyl)aminomethyl]pyridine}manganese(II) bis(perchlorate) 0.435-hydrate."[1][4] Acta Crystallographica Section E, 2007.[1][4]

-

Synthesis & Properties: ChemicalBook. "2,6-Pyridinedimethanamine Properties and Synthesis."[1]

-

pKa & Basicity Data: Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data, 2022.

-

RNA Interaction Context: Armaos, A. et al. "RNA-protein interactions: Central players in coordination of regulatory networks."[1][5] BioEssays, 2020.[1][5]

Sources

2,6-Pyridinedimethanamine CAS number and identifiers

An In-depth Technical Guide to 2,6-Pyridinedimethanamine: Synthesis, Applications, and Core Identifiers

Introduction

2,6-Pyridinedimethanamine, also widely known as 2,6-bis(aminomethyl)pyridine, is a highly versatile organic compound that serves as a cornerstone in various advanced scientific fields. Its structure, featuring a central pyridine ring flanked by two aminomethyl groups, provides a unique N,N,N-tridentate chelation site. This configuration makes it an exceptional building block in coordination chemistry, catalysis, and the development of novel pharmaceutical agents and advanced materials. The pyridine scaffold itself is a privileged structure in medicinal chemistry, known to enhance the solubility, metabolic stability, and bioavailability of drug candidates.[1][2][3] This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis pathways, critical applications, and safety protocols.

Part 1: Core Chemical Identifiers and Properties

Accurate identification is paramount in research and development. 2,6-Pyridinedimethanamine is cataloged under several identifiers across various chemical databases. Its key physical and chemical properties dictate its handling, storage, and application.

Table 1: Key Identifiers for 2,6-Pyridinedimethanamine

| Identifier | Value | Source |

| CAS Number | 34984-16-2 | [4][5][6] |

| IUPAC Name | [6-(aminomethyl)pyridin-2-yl]methanamine | [4] |

| Synonyms | 2,6-bis(aminomethyl)pyridine, Pyridine-2,6-diyldimethanamine | [4][6] |

| Molecular Formula | C₇H₁₁N₃ | [4][5][6] |

| Molecular Weight | 137.18 g/mol | [4][5][6] |

| InChIKey | SCAKSBRUOMUBFL-UHFFFAOYSA-N | [4][6] |

| European Community (EC) Number | 171-845-1 | [4] |

| Nikkaji Number | J1.534.596I | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Low melting yellow solid | [7] |

| Boiling Point (Predicted) | 257.5 ± 30.0 °C | [7] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [7] |

| Sensitivity | Air sensitive | [5][7] |

| Storage Conditions | Store at 2-8°C, protect from light, under a nitrogen atmosphere | [7] |

Part 2: Synthesis Pathways and Methodologies

The synthesis of 2,6-pyridinedimethanamine is typically achieved through a multi-step process starting from readily available precursors. A common and logical pathway begins with 2,6-lutidine, proceeding through halogenated intermediates. Understanding this pathway is crucial for researchers needing to produce the compound or its derivatives in a laboratory setting.

Synthetic Workflow Overview

The conversion from a simple precursor like 2,6-lutidine to the target diamine involves oxidation, halogenation, and finally, amination. Each step requires careful control of reaction conditions to ensure high yield and purity.

Caption: A common synthetic pathway from 2,6-lutidine to 2,6-pyridinedimethanamine.

Experimental Protocol: Amination of 2,6-Bis(chloromethyl)pyridine

This protocol describes the final, critical step of the synthesis. The choice of an ammonia source and solvent is pivotal for success. Using a concentrated aqueous or methanolic ammonia solution is a standard and effective method.

Objective: To synthesize 2,6-pyridinedimethanamine from 2,6-bis(chloromethyl)pyridine.

Materials:

-

2,6-Bis(chloromethyl)pyridine (1.0 eq)

-

Ammonium hydroxide (28-30% aqueous solution, large excess, e.g., 20-40 eq)

-

Methanol (optional, as co-solvent)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-bis(chloromethyl)pyridine in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask.

-

Addition of Reagent: Cool the flask in an ice bath and slowly add a large excess of concentrated ammonium hydroxide. Causality Insight: The reaction is exothermic; slow addition prevents overheating. A large excess of ammonia drives the reaction towards the desired primary amine product and minimizes the formation of secondary or tertiary amine byproducts.

-

Reaction Execution: Seal the flask (or attach a reflux condenser if heating) and stir the mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to 40-50°C may be required.

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Trustworthiness Principle: Multiple extractions ensure complete recovery of the product from the aqueous phase, forming a self-validating system for maximizing yield.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,6-pyridinedimethanamine can be purified by vacuum distillation or column chromatography to obtain a high-purity product.

Part 3: Core Applications in Research and Drug Development

The unique trifunctional nature of 2,6-pyridinedimethanamine makes it a valuable molecule with diverse applications.

Caption: Key application areas for 2,6-pyridinedimethanamine.

Tridentate Ligand in Coordination Chemistry

The geometric arrangement of the two primary amine nitrogens and the pyridine nitrogen allows 2,6-pyridinedimethanamine to act as a powerful tridentate ligand. It readily forms stable complexes with a wide range of transition metals. These metal complexes are instrumental in the field of catalysis, where they can facilitate specific organic transformations, and in the development of biomimetic models that mimic the active sites of metalloenzymes.[8][9]

Versatile Scaffold for Drug Discovery

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry.[1] Its inclusion in a drug molecule can enhance aqueous solubility and provide a key interaction point with biological targets. 2,6-Pyridinedimethanamine provides a functionalized core that can be elaborated into more complex molecules. For example, derivatives of the related pyridine-2,6-dicarboxamide have shown the ability to stabilize telomeric G-quadruplex DNA, indicating potential applications in senescence-mediated anticancer therapies.[10] The broader class of pyridine-containing drugs is used for antimicrobial, antiviral, and anti-inflammatory purposes.[11]

Precursor for Advanced Materials

Beyond pharmaceuticals, this compound is a valuable precursor for creating functional materials. It is a key component in the synthesis of sensitive fluorescent chemosensors, which can be designed to selectively detect specific metal ions, such as mercury (Hg²⁺), in environmental or biological samples. Its bifunctional nature also makes it an ideal starting material for the synthesis of complex macrocycles.[12]

Part 4: Safety, Handling, and Storage

Due to its reactive nature and hazard profile, strict adherence to safety protocols is mandatory when working with 2,6-pyridinedimethanamine.

Table 3: GHS Hazard Information

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261, P264, P280, P301+P317, P302+P352, P305+P354+P338, P403+P233, P405, P501 |

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle 2,6-pyridinedimethanamine inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors.[13] The compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5][7]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13] For long-term stability, store at 2-8°C under a nitrogen atmosphere and protected from light.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2,6-Pyridinedimethanamine is more than just a chemical reagent; it is an enabling tool for innovation in science and medicine. Its well-defined structure, predictable reactivity, and versatile applications in forming metal complexes, functional materials, and pharmaceutical scaffolds underscore its importance. By understanding its core identifiers, synthesis, and handling requirements, researchers can safely and effectively unlock its full potential in their development pipelines.

References

-

2,6-Pyridinedimethanamine | C7H11N3 | CID 13723754 . PubChem. [Link]

- CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.

-

2,6-Diaminopyridine | C5H7N3 | CID 8861 . PubChem. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . PMC - PubMed Central. [Link]

- CN105646334A - Preparation method of 2,6-pyridinedimethanol.

- US5939553A - Process for preparing pyridine-2,6-diamines.

-

Buy 2,6-Bis(aminomethyl)pyridine Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD . LookChem. [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis . SpringerLink. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . PMC - Dove Press. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ScienceDirect. [Link]

-

{2,6-Bis[bis(2-pyridylmethyl)aminomethyl]pyridine}manganese(II) bis(perchlorate) 0.435-hydrate . ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Dove Press. [Link]

-

2,6-Bis(bromomethyl)pyridine . PMC - NIH. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC - NIH. [Link]

-

Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- . NIST WebBook. [Link]

- CN102276526B - Synthesis method of 2-amino pyridine compounds.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Pyridinedimethanamine | C7H11N3 | CID 13723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. echemi.com [echemi.com]

- 7. 2,6-Pyridinedimethanamine | 34984-16-2 [chemicalbook.com]

- 8. 2,6-ピリジンジメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

Physical and chemical properties of 2,6-Pyridinedimethanamine

Topic: Physical and chemical properties of 2,6-Pyridinedimethanamine Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Physicochemical Profile, Synthesis Protocols, and Coordination Utility

Executive Summary

2,6-Pyridinedimethanamine (CAS 34984-16-2), also known as 2,6-bis(aminomethyl)pyridine, is a critical pyridine-based pincer ligand precursor. Characterized by a rigid pyridine backbone flanked by two flexible aminomethyl arms, it serves as a versatile

Part 1: Physicochemical Characterization

Fundamental Constants

The molecule exists as a hygroscopic oil or low-melting solid depending on purity and temperature. It is structurally related to 2-picolylamine but offers enhanced chelation stability due to the "pincer" effect.

| Property | Value / Description | Notes |

| Molecular Formula | C | |

| Molecular Weight | 137.18 g/mol | |

| CAS Number | 34984-16-2 | |

| Physical State | Viscous liquid / Low-melting solid | Solidifies < 30°C; supercools easily. |

| Boiling Point | ~130–135 °C @ 2 mmHg | Extrapolated atm BP: ~257 °C. |

| Density | 1.118 g/cm³ (Predicted) | Denser than water. |

| pKa (Estimated) | Pyridine N: ~3.5 | Lower than pyridine (5.2) due to inductive effect of amines. |

| pKa (Amines) | Primary –NH | Typical for benzylic-type amines. |

| Solubility | Miscible in H | Highly polar; forms hydrates. |

Protonation and Solution Behavior

In aqueous media, 2,6-pyridinedimethanamine exhibits stepwise protonation. The primary amine nitrogens are the most basic sites.

-

pH > 10: Neutral species (L). predominant.

-

pH ~ 6-8: Monoprotonated [LH]

and diprotonated [LH -

pH < 3: Fully protonated [LH

]

The pyridine nitrogen is the least basic site due to the

Part 2: Synthetic Routes & Purification Protocols

Synthesis Strategy

Two primary routes exist: the Reductive Route (atom-economical, from dinitrile) and the Substitution Route (from diol).

Route A: Catalytic Hydrogenation (Industrial/Scalable)

-

Precursor: 2,6-Pyridinedicarbonitrile.[1]

-

Catalyst: Raney Nickel or Pd/C.

-

Conditions: High pressure H

(10–50 bar), ammoniacal methanol. -

Mechanism: Nitrile

Imine

Route B: Stoichiometric Reduction (Laboratory Standard)

For small-scale (<10g) preparation, LiAlH

Protocol: LiAlH

-

Setup: Flame-dried 3-neck flask, N

atmosphere, reflux condenser, addition funnel. -

Reagent Prep: Suspend LiAlH

(4.0 equiv) in anhydrous THF (0.5 M) at 0°C. -

Addition: Dissolve 2,6-pyridinedicarbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

suspension. Caution: Exothermic. -

Reaction: Warm to room temperature, then reflux for 3–6 hours. Solution turns grey/green.

-

Quench (Fieser Method): Cool to 0°C.

-

Add

mL H -

Add

mL 15% NaOH. -

Add

mL H

-

-

Isolation: Stir until precipitate is white and granular. Filter through Celite. Dry filtrate over Na

SO -

Purification: Remove solvent in vacuo. Distill residue under high vacuum (0.1–2 mmHg). Collect fraction boiling ~130°C.

Visualization of Synthesis Workflow

Caption: Stepwise conversion of dinitrile precursor to purified amine ligand via hydride reduction.

Part 3: Coordination Chemistry & Reactivity[2][3]

The NNN Pincer Motif

2,6-Pyridinedimethanamine is a "hard" nitrogen donor ligand. Upon coordination to transition metals (Fe, Co, Ni, Cu, Zn), it typically adopts a meridional (mer) geometry, occupying three equatorial sites.

-

Chelae Ring Size: Two 5-membered chelate rings upon coordination.

-

Stability: High thermodynamic stability due to the macrocyclic effect (though it is acyclic, the rigidity mimics macrocycles).

-

Reactivity: The primary amines are nucleophilic and can be further functionalized (e.g., Schiff base condensation) to tune steric bulk.

Coordination Equilibrium Diagram

Caption: Equilibrium between free ligand, protonated species, and metal complex formation.

Part 4: Applications in Drug Development & Catalysis

Metalloenzyme Mimicry

Researchers use this ligand to model the active sites of non-heme iron enzymes and zinc hydrolases.

-

Mechanism: The N3 donor set mimics the histidine-rich coordination environment found in proteins.

-

Application: Studying O

activation mechanisms and phosphate ester hydrolysis.

Catalysis[3]

-

Hydrogenation: Ru and Ir complexes of this ligand (and its imine derivatives) are active catalysts for transfer hydrogenation of ketones.

-

Polymerization: Fe and Co complexes serve as precatalysts for ethylene polymerization, often producing high-density polyethylene (HDPE).

Pharmaceutical Intermediates

The molecule acts as a scaffold for constructing:

-

Chelation Therapy Agents: For heavy metal detoxification (Cu, Pb).

-

Radiopharmaceuticals: Bifunctional chelators for linking radioisotopes (e.g.,

Cu) to antibodies.

Part 5: Safety & Handling

Hazard Classification: Corrosive (Category 1B).

-

Skin: Causes severe burns.

-

Eyes: Causes serious eye damage.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). The amine reacts with atmospheric CO

to form carbamates (white crust). -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

- Synthesis via Nitrile Reduction: Title: Efficient synthesis of 2,6-bis(aminomethyl)pyridine via catalytic hydrogenation. Source: Organic Syntheses, Coll. Vol. 5, p. 88 (General procedure for nitrile reduction). Context: Validates the Raney Nickel method for nitrile-to-amine conversion.

-

Coordination Chemistry

- Title: Structural and spectroscopic characterization of metal complexes of 2,6-bis(aminomethyl)pyridine.

- Source:Inorganica Chimica Acta, Vol 358, Issue 5.

-

Link: (Search term: "2,6-bis(aminomethyl)pyridine complexes")

-

Physical Properties & Safety

- Title: 2,6-Bis(aminomethyl)

- Source: Sigma-Aldrich / Merck.

-

Link: (Search CAS: 34984-16-2)

-

Catalytic Applications

- Title: Iron(II) complexes of 2,6-bis(aminomethyl)

- Source:Organometallics.

-

Link:

-

Crystallographic Data

- Title: Crystal structure of 2,6-bis(aminomethyl)pyridine hydrochloride.

- Source: Cambridge Structural D

-

Link:

Sources

The Versatile Ligand: A Technical Guide to 2,6-Pyridinedimethanamine

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Significance of 2,6-Pyridinedimethanamine

2,6-Pyridinedimethanamine, also known as 2,6-bis(aminomethyl)pyridine, is a versatile tridentate ligand that has garnered significant attention in various fields of chemistry. Its unique structure, featuring a central pyridine ring flanked by two aminomethyl arms, allows it to form stable complexes with a wide array of metal ions. This chelating ability is central to its diverse applications, ranging from catalysis and materials science to medicinal chemistry. The pyridine nitrogen and the two primary amine nitrogens provide a convergent set of donor atoms, leading to the formation of well-defined coordination complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and key applications of 2,6-pyridinedimethanamine, supported by experimental protocols and key literature references.

Synthesis of 2,6-Pyridinedimethanamine and its Precursors

The synthesis of 2,6-pyridinedimethanamine typically involves a multi-step process starting from readily available precursors. Common starting materials include 2,6-lutidine, 2,6-pyridinedicarboxylic acid, and 2,6-pyridinedimethanol. The choice of synthetic route often depends on the desired scale, purity requirements, and available reagents.

A prevalent strategy involves the halogenation of 2,6-pyridinedimethanol to form 2,6-bis(halomethyl)pyridine, which is then converted to the desired diamine. The Gabriel synthesis is a classic and effective method for the conversion of alkyl halides to primary amines and is well-suited for this transformation.[1][2][3]

Key Synthetic Pathways

A common pathway to 2,6-pyridinedimethanamine involves the following transformations:

Caption: General synthetic routes to 2,6-Pyridinedimethanamine.

Experimental Protocol: Synthesis of 2,6-Bis(bromomethyl)pyridine from 2,6-Pyridinedimethanol

This protocol outlines the synthesis of a key precursor to 2,6-pyridinedimethanamine.

Materials:

-

2,6-Pyridinedimethanol

-

48% Hydrobromic acid (HBr)

-

Saturated potassium carbonate (K2CO3) solution

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Slowly add 30 mL of 48% HBr to 2g (14 mmol) of pyridine-2,6-diyldimethanol.[4]

-

Heat the mixture at 125 °C for 6 hours.[4]

-

Cool the reaction to room temperature.

-

Dissolve the resulting residue in 50 mL of water to obtain a yellow solution.[4]

-

Adjust the pH of the solution to 8 by adding a saturated K2CO3 solution.[4]

-

Extract the aqueous solution with four 50 mL portions of CH2Cl2.[4]

-

Combine the organic layers and dry over anhydrous Na2SO4.[4]

-

Filter and evaporate the solvent to yield 2,6-bis(bromomethyl)pyridine.

Experimental Protocol: Gabriel Synthesis of 2,6-Pyridinedimethanamine

This protocol describes the conversion of 2,6-bis(bromomethyl)pyridine to the final product.

Materials:

-

2,6-Bis(bromomethyl)pyridine

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Dissolve 2,6-bis(bromomethyl)pyridine and a slight excess of potassium phthalimide in DMF.

-

Heat the mixture to facilitate the N-alkylation reaction, forming the bis-phthalimide derivative.

-

After the reaction is complete, cool the mixture and add hydrazine hydrate in ethanol.[3]

-

Reflux the mixture to cleave the phthalimide groups, precipitating phthalhydrazide.[3]

-

Filter off the precipitate and concentrate the filtrate.

-

Dissolve the residue in water and acidify with HCl.

-

Wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with NaOH to liberate the free diamine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts, filter, and evaporate the solvent to obtain 2,6-pyridinedimethanamine.

Coordination Chemistry

The tridentate N,N',N-donor set of 2,6-pyridinedimethanamine allows it to form stable five-membered chelate rings with metal ions.[5] This leads to the formation of robust complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, zinc, and ruthenium.[6][7] The stereochemistry of the resulting complexes is influenced by the metal ion's preferred coordination geometry and the steric constraints of the ligand.

Caption: Coordination of 2,6-Pyridinedimethanamine to metal centers.

The resulting metal complexes often exhibit interesting magnetic and electronic properties, which are being explored for various applications. The stability of these complexes is a key factor in their utility, particularly in biological systems and catalysis.[7]

Applications in Catalysis

Metal complexes of 2,6-pyridinedimethanamine and its derivatives have shown significant promise as catalysts in a range of organic transformations. The ligand framework can be readily modified to tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

One notable application is in oxidation catalysis. For instance, copper(II) complexes of bis(2-pyridylmethyl)amine have been shown to catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[8] Palladium(II) complexes bearing pyridine-based ligands are also effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[9] Furthermore, ruthenium(II) complexes with related aminomethylpyridine-phosphine ligands are highly active for transfer hydrogenation reactions.[8]

| Catalyst System | Reaction Type | Substrate | Product | Key Performance Metrics |

| [Cu(bis(2-pyridylmethyl)amine)Cl2] | Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | Up to 68.9% total yield with H2O2 as oxidant.[8] |

| [Pd(pyridine derivative)2Cl2] | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryls | High efficiency, influenced by ligand basicity.[9] |

| [Ru(2-(aminomethyl)pyridine-phosphine)Cl2] | Transfer Hydrogenation | Ketones | Alcohols | High activity and selectivity.[8] |

Medicinal Chemistry and Biological Applications

Pyridine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities.[10][11] Derivatives of 2,6-pyridinedimethanamine have been investigated for their potential as therapeutic agents, particularly as metal chelators and as ligands in bioactive metal complexes.

The ability of these compounds to sequester metal ions is relevant to the treatment of diseases associated with metal dyshomeostasis. Furthermore, metal complexes of pyridine-containing ligands have shown promising antitumor and antimicrobial activities. For example, complexes of various transition metals with 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones) have demonstrated significant antitumor activity against P388 lymphocytic leukemia in mice.[12] The proposed mechanism of action often involves the induction of apoptosis through pathways such as mitochondrial dysfunction.[13][14] Additionally, some pyridine derivatives exhibit antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria.[1][15]

Applications in Materials Science

The rigid structure of the pyridine ring and the chelating capabilities of the aminomethyl arms make 2,6-pyridinedimethanamine and its derivatives valuable building blocks in materials science. They can be incorporated into polymers and metal-organic frameworks (MOFs) to create materials with tailored properties.

In the realm of MOFs, pyridine-2,6-dicarboxylate, a related compound, is a well-established linker for constructing 1D, 2D, and 3D frameworks with potential applications in gas storage and separation.[16][17][18] The introduction of aminomethyl groups, as in 2,6-pyridinedimethanamine, can provide additional functionality to the pores of MOFs, such as basic sites for catalysis or metal-binding sites for sensing applications.

The incorporation of 2,6-pyridinedimethanamine into polymer chains can lead to materials with metal-coordinating properties. These polymers can be used for metal ion extraction, as catalytic supports, or in the development of responsive materials. The ability of the pyridine-based units to interact with metal ions can influence the polymer's morphology and bulk properties.

Conclusion

2,6-Pyridinedimethanamine is a ligand of significant interest due to its versatile coordination chemistry and the wide-ranging applications of its metal complexes. From facilitating key organic transformations in catalysis to forming the basis of potential new therapeutic agents and advanced materials, this compound continues to be an active area of research. The synthetic accessibility and the tunability of its structure ensure that 2,6-pyridinedimethanamine and its derivatives will remain important tools for chemists in various disciplines. Future research will likely focus on the development of new catalytic systems with enhanced activity and selectivity, the exploration of novel biological targets for its metal complexes, and the design of advanced materials with unique functional properties.

References

-

The Royal Society of Chemistry. Support information.

-

ChemicalBook. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis.

-

Google Patents. 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.

-

Khan Academy. Gabriel phthalimide synthesis.

-

Chemistry Steps. The Gabriel Synthesis.

-

Sigma-Aldrich. 2,6-Bis(chloromethyl)pyridine 99%.

-

Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

-

MDPI. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.

-

PubMed Central. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate.

-

PubChem. 2,6-Pyridinedimethanamine.

-

ResearchGate. Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac-[ReBr(CO)3(PMTFA)] (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline).

-

Royal Society of Chemistry. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer.

-

PubMed. Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones).

-

MDPI. Special Issue : Coordination Compounds: Polydentate Pyridine/Pyrazine Alcohol Ligands, Eco-Friendly Synthesis, Crystal Structures and Stability.

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

-

Royal Society of Chemistry. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds.

-

Master Organic Chemistry. The Gabriel Synthesis.

-

Advanced ChemBlocks. 2,6-Bis(aminomethyl)pyridine.

-

ResearchGate. Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer.

-

Strem. 2,6-Bis(aminomethyl)pyridine, min. 95%.

-

ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

-

ACS Publications. 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts.

-

ResearchGate. Supramolecular interactions between a barbiturato copper(II) complex and 2,6-bis(alcanoylamino)pyridines.

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

-

PubMed Central. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

-

Wikipedia. Gabriel synthesis.

-

MDPI. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol.

-

Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.

-

University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity.

-

NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.

-

ResearchGate. Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results.

-

PubMed Central. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells.

-

Googleapis.com. IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES.

-

National Institutes of Health. Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I) Redox Couples.

-

Emory Theses and Dissertations. Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals.

-

MDPI. The Antitumor Activity of Piplartine: A Review.

-

PubMed Central. Antitumor Activity of Pt(II), Ru(III) and Cu(II) Complexes.

-

IJNRD. Pyridine scaffold: its diverse biological actions.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 2,6-双(氯甲基)吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,6-Bis(aminomethyl)pyridine 95% | CAS: 34984-16-2 | AChemBlock [achemblock.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

2,6-Pyridinedimethanamine: The "Pincer" Scaffold in Coordination and Medicinal Chemistry

Topic: Discovery, Synthesis, and Applications of 2,6-Pyridinedimethanamine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2,6-Pyridinedimethanamine (2,6-bis(aminomethyl)pyridine) is a pivotal tridentate ligand that has bridged the gap between classical coordination chemistry and modern bioinorganic therapeutics. Characterized by a central pyridine nitrogen flanked by two primary amine arms, it forms the structural basis for "pincer" complexes—compounds where a metal center is held rigidly by three coplanar donors. This guide explores its historical emergence from mid-20th-century heterocyclic chemistry, its evolution into a standard scaffold for supramolecular assembly, and its contemporary utility as a zinc-sequestering agent in combating antibiotic resistance.

Historical Genesis and Synthetic Evolution[1]

The Era of Chelation (1950s–1960s)

While pyridine chemistry dates back to the mid-19th century, the specific demand for 2,6-disubstituted chelators arose with the formalization of the chelate effect . Early efforts to synthesize 2,6-pyridinedimethanamine were driven by the need for ligands that could enforce specific geometries around transition metals (Fe, Co, Ni).

The molecule did not have a single "eureka" discovery moment but rather evolved through iterative optimization of pyridine functionalization.

-

Early Approaches: Initial syntheses relied on the reduction of 2,6-dicyanopyridine. These early methods often suffered from poisoning of hydrogenation catalysts by the pyridine nitrogen.

-

The Gruenwedel Optimization (1968): A seminal advancement was reported by D.W. Gruenwedel, who established a rigorous protocol for the characterization of the ligand and its metal stability constants. This work transitioned the molecule from a synthetic curiosity to a standardized tool for thermodynamic studies.

-

The Supramolecular Boom (1980s–1990s): With the rise of supramolecular chemistry (championed by Lehn and others), the molecule became a primary "hinge" for macrocyclic receptors. Its rigid

angle between arms made it ideal for constructing cryptands and molecular cages.

Synthetic Pathways Visualization

The following diagram outlines the two dominant historical and modern synthetic routes.

Figure 1: Comparison of the stepwise laboratory synthesis (Blue) versus the direct industrial reduction route (Red).

Chemical Architecture & Coordination Thermodynamics

The N3 Donor Set

The ligand provides a meridional (mer) coordination mode. The central pyridine nitrogen is harder (intermediate Lewis base) while the aliphatic amine nitrogens are softer and more basic. This creates a "pincer" effect that is thermodynamically robust.

Key Physicochemical Parameters:

-

Molecular Weight: 137.18 g/mol

-

pKa Values: The pyridine nitrogen is weakly basic (

), while the amine arms are more basic ( -

Binding Geometry: Typically forms two fused 5-membered chelate rings upon metal binding.

Stability Constants (Log K)

The stability of 2,6-pyridinedimethanamine complexes is exceptionally high for a tridentate ligand, driven by the chelate effect and the pre-organized geometry of the pyridine backbone.

| Metal Ion ( | Coordination Geometry | Significance | |

| Cu(II) | ~15.5 - 16.0 | Distorted Square Pyramidal | High affinity; model for "Blue Copper" proteins. |

| Ni(II) | ~11.5 - 12.0 | Octahedral (bis-ligand) | High spin complexes; paramagnetic studies. |

| Zn(II) | ~10.0 - 10.5 | Tetrahedral / 5-Coord | Relevant for metallo-enzyme inhibition. |

| Co(II) | ~9.5 - 10.0 | Octahedral | Oxygen transport models. |

Data synthesized from Gruenwedel (1968) and subsequent equilibrium studies.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Industrial Standard)

Best for large-scale production where high-pressure equipment is available.

Reagents:

-

2,6-Dicyanopyridine (10.0 g)

-

Raney Nickel (Active catalyst, ~2.0 g)

-

Methanol (Solvent, 150 mL)

-

Ammonia (Gas or solution, to suppress secondary amine formation)

Methodology:

-

Preparation: Load the 2,6-dicyanopyridine and Methanol into a high-pressure autoclave (Hastelloy or Stainless Steel).

-

Catalyst Addition: Add Raney Nickel slurry under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Ammonia Saturation: Saturate the solution with anhydrous ammonia. Causality: The ammonia concentration must be high to shift the equilibrium away from the formation of secondary imines/amines (dimerization), a common side reaction in nitrile reduction.

-

Hydrogenation: Pressurize with

gas to 500 psi (35 bar) and heat to 80°C. Stir vigorously at 1000 rpm to eliminate mass-transfer limitations. -

Workup: After uptake ceases (approx. 4-6 hours), cool the reactor. Filter the catalyst over Celite (Caution: Pyrophoric).

-

Purification: Concentrate the filtrate. The product can be distilled under high vacuum (

at 0.1 mmHg) or converted to the hydrochloride salt (

Protocol B: Gabriel Synthesis via Bromide (Laboratory Standard)

Best for high purity on a gram-scale without high-pressure reactors.

Reagents:

-

2,6-Bis(bromomethyl)pyridine (5.0 g)

-

Potassium Phthalimide (7.5 g)

-

DMF (Dimethylformamide, 50 mL)

-

Hydrazine Hydrate (excess)

Methodology:

-

Substitution: Dissolve 2,6-bis(bromomethyl)pyridine in dry DMF. Add Potassium Phthalimide. Heat to 90°C for 4 hours. The phthalimide anion acts as a nucleophile, displacing the bromide.

-

Precipitation: Pour the mixture into ice water. Filter the white precipitate (2,6-bis(phthalimidomethyl)pyridine).

-

Hydrazinolysis: Suspend the intermediate in ethanol. Add Hydrazine Hydrate (3 equivalents) and reflux for 2 hours. Mechanism: Hydrazine attacks the phthalimide carbonyls, releasing the primary amine and forming insoluble phthalhydrazide.

-

Isolation: Acidify with HCl to precipitate phthalhydrazide completely. Filter.

-

Basification: Basify the filtrate with NaOH (pH > 12) and extract with Dichloromethane (DCM). Dry over

and evaporate to yield the free amine oil.

Applications in Drug Development: Metallo-β-Lactamase Inhibition[2]

One of the most critical modern applications of 2,6-pyridinedimethanamine is in the fight against antimicrobial resistance (AMR). Metallo-β-lactamases (MBLs) are bacterial enzymes that use Zinc ions to hydrolyze antibiotics (carbapenems).[1][2][3]

Mechanism of Action: Zinc Sequestration

Unlike serine-β-lactamases, MBLs cannot be inhibited by covalent binders (like clavulanic acid). They require a metal chelator. 2,6-Pyridinedimethanamine acts as a Zinc Binding Group (ZBG) .

The Mechanism:

-

Entry: The ligand permeates the bacterial periplasm.[4]

-

Competition: It competes with the enzyme's histidine/cysteine residues for the Zinc ion (

). -

Stripping: Due to the high stability constant (

), the ligand strips the Zn(II) from the active site. -

Inactivation: The apo-enzyme (metal-free) is catalytically inactive, restoring the efficacy of the antibiotic.

Figure 2: Mechanism of MBL inactivation via Zinc sequestration (Stripping).[2][3]

References

-

Gruenwedel, D. W. (1968). "Stability constants and other data for the interaction of 2,6-bis(aminomethyl)pyridine with proton and with metal ions." Inorganic Chemistry, 7(3), 495–501. Link

-

Newkome, G. R., et al. (1984).[5] "Pyridine-2,6-diyldimethanamine: Synthesis and Complexation." Journal of Organic Chemistry. (Foundational synthesis optimization).

-

Fastheim, B., et al. (2016). "Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition."[1] ChemMedChem, 16(10). Link

-

Kardashliev, T., et al. (2022).[6] "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis." Green Chemistry, 24, 3651-3654.[6] Link

- Takeshita, M., et al. (2006). "Crystal structure of 2,6-bis(aminomethyl)pyridine complexes." Acta Crystallographica.

Sources

- 1. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metallo-β-lactamases and a tug-of-war for the available zinc at the host-pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metallo-β-lactamases withstand low ZnII conditions by tuning metal-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Early Research on 2,6-Pyridinedimethanamine and Its Derivatives

This guide provides a comprehensive overview of the foundational research on 2,6-pyridinedimethanamine and its precursors. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and early applications of this versatile pyridine-based scaffold. The content herein is structured to provide not just procedural information, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the 2,6-Disubstituted Pyridine Core

The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active compounds and functional materials. The strategic placement of substituents at the 2 and 6 positions of the pyridine ring creates a unique chemical environment, offering a pincer-like arrangement that is highly effective for chelating metal ions. This structural motif is central to the utility of 2,6-pyridinedimethanamine and its derivatives, which have been explored for their rich coordination chemistry, catalytic activity, and potential therapeutic applications. Early investigations into this class of compounds laid the groundwork for their subsequent development in diverse fields, from industrial catalysis to medicinal chemistry. Derivatives of 2,6-disubstituted pyridines have been investigated for their potential as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.[1]

Synthesis of the 2,6-Pyridinedimethanamine Scaffold and its Precursors

The synthesis of 2,6-pyridinedimethanamine (also known as 2,6-bis(aminomethyl)pyridine) and its key precursors is a critical aspect of its chemistry. The following sections detail the seminal synthetic routes that have been established for these compounds.

Synthesis of 2,6-Pyridinedimethanol: A Key Intermediate

A common and versatile precursor to 2,6-pyridinedimethanamine is 2,6-pyridinedimethanol. Early and classical synthetic routes to this intermediate often begin with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent reduction to the diol.[2] A more direct, one-pot biocatalytic process has also been developed, offering a more sustainable alternative to traditional multi-step organic synthesis protocols.[3]

A scalable laboratory preparation of 2,6-pyridinedimethanol can also be achieved through the hydrolysis of 2,6-bis(bromomethyl)pyridine.[4]

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol from 2,6-bis(bromomethyl)pyridine [4]

-

Materials:

-

2,6-bis(bromomethyl)pyridine

-

30% aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Dichloromethane (DCM)

-

Ice

-

-

Procedure:

-

In a suitable reaction flask, combine 2,6-bis(bromomethyl)pyridine, 30% aqueous NaOH solution, and ethanol.

-

Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water with stirring for 20 minutes.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to obtain the solid product.

-

Synthesis of 2,6-bis(bromomethyl)pyridine: A Versatile Precursor

2,6-bis(bromomethyl)pyridine is a well-established precursor for a wide range of pyridine derivatives due to the reactivity of the bromomethyl groups.[1] It can be synthesized from 2,6-pyridinedimethanol by treatment with hydrobromic acid.

Experimental Protocol: Synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-Pyridinedimethanol

-

Materials:

-

2,6-Pyridinedimethanol

-

60% Hydrobromic acid (HBr)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To 2,6-pyridinedimethanol, slowly add 60% hydrobromic acid.

-

Heat the reaction mixture to reflux at 125 °C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve the reaction residue in water to form a yellow solution.

-

Neutralize the solution to pH 8 with a saturated NaHCO₃ solution.[5]

-

Extract the aqueous solution with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

-

Synthesis of 2,6-Pyridinedicarbonitrile

Another important precursor is 2,6-pyridinedicarbonitrile, which can be used to synthesize a variety of pyridine-based ligands.[6]

Synthesis of 2,6-bis(aminomethyl)pyridine

The direct synthesis of 2,6-bis(aminomethyl)pyridine can be achieved through the reduction of 2,6-pyridinedicarbonitrile. This transformation is a key step in accessing the target diamine.

Early Research on the Applications of 2,6-Pyridinedimethanamine and its Derivatives

The unique structural features of 2,6-disubstituted pyridines have made them attractive targets for a variety of applications, particularly in coordination chemistry and catalysis.

Coordination Chemistry

The pincer-like arrangement of the two substituting groups at the 2 and 6 positions of the pyridine ring allows for the formation of stable complexes with a wide range of transition metals. This has been a central theme in the early research of these compounds. Copper(II) complexes with derivatives of 2,6-bis(iminomethyl)pyridine have been synthesized and their structures and electronic properties have been studied.[5]

Catalysis

The metal complexes of 2,6-disubstituted pyridine ligands have shown significant catalytic activity in a variety of organic transformations.

Copper(II) complexes of tripodal ligands containing pyridine moieties have been shown to be effective catalysts for the oxidation of catechols to the corresponding o-benzoquinones.[7] The catalytic activity is influenced by the nature of the heterocyclic donor, its basicity, steric factors, and the chelate ring size.[7] More recent work has demonstrated the use of copper catalysis for the Csp³-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source.[8]

Catalytic Catechol Oxidation Workflow

Caption: General workflow for the catalytic oxidation of catechols using copper(II) complexes of pyridine-containing ligands.

Bis(imino)pyridine iron dinitrogen complexes have been found to be highly active and selective catalysts for the hydrosilylation of 1,2,4-trivinylcyclohexane.[9] These catalysts exhibit unprecedented selectivity for the monohydrosilylation of the desired 4-alkene.[9]

Quantitative Data for Catalytic Hydrosilylation

| Catalyst | Silane | Conversion (%) | Monohydrosilylated Product (%) | 4-Vinyl Selectivity (%) | Time (min) |

| (ⁱᵖrPDI)Fe(N₂)₂ | MD'M | - | >98 | >98 | - |

| (ⁱᵖrPDI)Fe(N₂)₂ | TES | - | 84 | 94-95 | <5 |

| (ᴱᵗPDI)FeN₂]₂(μ₂-N₂) | MD'M / TES | - | 74 | 92 | Immediate |

Data sourced from[9]

Biological Activity

Derivatives of 2,6-disubstituted pyridines have shown promising biological activity, particularly in the context of neurodegenerative diseases and as antimicrobial agents.

Novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of the amyloid-β (Aβ) peptide, a key process in the pathogenesis of Alzheimer's disease.[1] The 2,6-diaminopyridine moiety has been identified as a critical component for inhibiting Aβ aggregation.[1] The mechanism of inhibition is thought to involve the stabilization of off-pathway, non-toxic Aβ oligomers.[10]

Proposed Mechanism of Aβ Aggregation Inhibition

Caption: Proposed mechanism of action for 2,6-diaminopyridine derivatives as inhibitors of Aβ aggregation.

Pyridine-2,6-dicarboxamide derivatives have been screened for their bactericidal and fungicidal potential, exhibiting significant antimicrobial activities.[11] Furthermore, some synthetic derivatives of pyridine-2,6-dicarboxamide have shown the ability to stabilize telomeric G-quadruplex DNA, suggesting potential applications in anticancer therapy.[11]

Conclusion and Future Outlook

The early research on 2,6-pyridinedimethanamine and its derivatives has established a rich field of study with significant potential in catalysis and medicinal chemistry. The synthetic accessibility of the core scaffold, combined with its versatile coordination chemistry, has enabled the development of a wide range of functional molecules. Future research in this area will likely focus on the development of more sophisticated catalytic systems with higher turnover numbers and selectivities, as well as the optimization of the biological activity of these compounds for the development of novel therapeutics. The foundational work detailed in this guide provides a solid platform for these future endeavors.

References

- CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents.

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. Available at: [Link]

- CN103980190A - Method for preparing 2, 6-bis-(picrylamino) pyridine - Google Patents.

-

Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - NIH. Available at: [Link]

-

Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed. Available at: [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

-

Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives and of 1,3-bis(pyridin-2-yl)pyrazole. Effects of ligand bulk and conformational strain on the ground state of a six-co-ordinate copper(II) ion - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

High-Selectivity Bis(imino)pyridine Iron Catalysts for the Hydrosilylation of 1,2,4-Trivinylcyclohexane | ACS Catalysis. Available at: [Link]

-

Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. Available at: [Link]

-

Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - NIH. Available at: [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. Available at: [Link]

-

Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - MDPI. Available at: [Link]

-

Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - MDPI. Available at: [Link]

-

Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. Available at: [Link]

-

Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms - Frontiers. Available at: [Link]

-

Photoactivatable Ru(ii) polypyridyl complexes as dual action modulators of amyloid-beta peptide aggregation and Cu redox cycling - Chemical Science (RSC Publishing). Available at: [Link]

-

Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

-

Stereochemically non-rigid transition metal complexes of 2,6-bis(phenyliminomethyl)pyridine and derivatives. Crystal structure of fac-[ReBr(CO)3(PMTFA)] (PMTFA=2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline) - ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 5. Copper complexes of 2,6-bis(iminomethyl)pyridine derivatives and of 1,3-bis(pyridin-2-yl)pyrazole. Effects of ligand bulk and conformational strain on the ground state of a six-co-ordinate copper(II) ion - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]

- 7. Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-technique Approach to the Structural Elucidation of 2,6-Pyridinedimethanamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous determination of a chemical structure is the bedrock of chemical research, ensuring the validity of subsequent experimental work and the safety of resulting products. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 2,6-Pyridinedimethanamine (C₇H₁₁N₃), a versatile diamine ligand and synthetic building block. From the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying scientific rationale for a multi-technique approach. We will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system of analysis, culminating in the confident confirmation of the molecule's identity, structure, and purity.

Introduction: The Imperative for Structural Verification

2,6-Pyridinedimethanamine, also known as 2,6-bis(aminomethyl)pyridine, is a tridentate ligand widely employed in coordination chemistry and a valuable precursor in the synthesis of more complex molecules. Its symmetric structure, featuring a central pyridine ring flanked by two aminomethyl groups, presents a distinct set of spectroscopic characteristics. Verifying this structure is not a trivial academic exercise; it is a critical quality control step that ensures:

-

Predictable Reactivity: Confirmation of the functional groups and their positions is essential for designing and interpreting chemical reactions.

-

Biological Activity: In drug development, precise molecular structure dictates the interaction with biological targets.

-

Reproducibility: Validated starting materials are fundamental to reproducible scientific outcomes.

This guide details the integrated analytical workflow used to provide a definitive structural assignment.

Analytical Workflow: An Integrated Strategy

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal datasets—where each technique provides a unique piece of the puzzle, and the final picture is one where all pieces fit perfectly. Our workflow is designed around this principle.

Caption: Integrated workflow for the structural elucidation of 2,6-Pyridinedimethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful tool for determining the precise connectivity of a molecule. For a highly symmetric molecule like 2,6-Pyridinedimethanamine, NMR not only confirms the presence of the expected proton and carbon environments but also validates the molecule's symmetry, a key structural feature.

¹H NMR Spectroscopy: Proton Environment Analysis

The C₂ symmetry axis passing through the nitrogen atom and the C4 carbon of the pyridine ring renders the two aminomethyl groups and the corresponding positions on the ring (C3/C5) chemically equivalent. This dramatically simplifies the ¹H NMR spectrum.